molecular formula C14H11ClN2O3S B2543577 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 477851-87-9

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No.: B2543577
CAS No.: 477851-87-9
M. Wt: 322.76
InChI Key: HGTMWSBDDIGEMB-CXUHLZMHSA-N
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Description

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a chlorophenyl group, a nitro group, a sulfanyl group, and an O-methyloxime group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfenylation: The addition of a sulfanyl group to the nitrobenzene derivative, typically using a chlorophenyl sulfide in the presence of a base.

    Oximation: The conversion of the aldehyde group to an O-methyloxime group, typically using methoxyamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 4-[(4-chlorophenyl)sulfanyl]-3-aminobenzenecarbaldehyde O-methyloxime.

    Reduction: Formation of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl alcohol O-methyloxime.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenylacetic acid
  • 4-chlorophenylacetonitrile
  • 4-methoxyphenylacetic acid

Uniqueness

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-20-16-9-10-2-7-14(13(8-10)17(18)19)21-12-5-3-11(15)4-6-12/h2-9H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTMWSBDDIGEMB-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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